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Cat. No.: B15611802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of the potent and selective Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-
16, and its related analogs. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that

activates RAS proteins, making it a compelling target for therapeutic intervention in RAS-driven

cancers.

Discovery of a Novel Class of Quinazoline-Based
SOS1 Inhibitors
The discovery of Sos1-IN-16 is rooted in a comprehensive drug discovery campaign that

identified a series of potent quinazoline-based inhibitors of the SOS1-KRAS interaction. This

effort, detailed in a 2019 publication in the Proceedings of the National Academy of Sciences

by Hillig et al., utilized a combination of high-throughput screening (HTS) and fragment-based

screening to identify novel chemical scaffolds that disrupt this critical protein-protein interaction.

[1][2]

The initial screening efforts identified a quinazoline hit compound (compound 1) that

demonstrated submicromolar potency in inhibiting SOS1-mediated nucleotide exchange on

KRAS.[1][2] Biophysical assays, including thermal shift assays, isothermal titration calorimetry,

and native mass spectrometry, confirmed that this series of compounds directly binds to SOS1,

not KRAS.[1][2]
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Structure-based drug design, aided by the crystal structure of SOS1 in complex with an early

inhibitor, guided the optimization of the initial hit. This led to the development of a series of

analogs with significantly improved potency and selectivity.[1][2] The final, highly optimized

compound from this study was designated as compound 23 (BAY-293), which exhibited an

IC50 of 21 nM in a KRAS-SOS1 interaction assay.[1][2] While the specific compound "Sos1-IN-
16" (also referred to as Comp 54) with a reported IC50 of 7.2 nM is not explicitly detailed in this

primary publication, it is a member of this potent quinazoline series.

Synthesis of Sos1-IN-16 and Analogs
While the explicit synthesis of Sos1-IN-16 is not publicly available in the peer-reviewed

literature, a detailed synthetic route for a closely related and highly potent analog, compound

22 from the foundational PNAS study, is provided below as a representative example. The

synthesis of Sos1-IN-16 would follow a similar chemical logic.

Representative Synthesis: (R)-N-(1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-

yl)ethyl)-6,7-dimethoxy-2-methylquinazolin-4-amine (Compound 22)

The synthesis of the quinazoline core and its subsequent elaboration is a multi-step process.

Scheme 1: Synthesis of the Quinazoline Core

Step 1: Synthesis of 4-hydroxy-6,7-dimethoxy-2-methylquinazoline. 2-Amino-4,5-

dimethoxybenzoic acid is reacted with acetic anhydride to yield the corresponding acetamido

derivative. Subsequent cyclization with formamide under heating provides the quinazolinone

core.

Step 2: Chlorination of the quinazolinone. The hydroxyl group at the 4-position is converted

to a chlorine atom using a standard chlorinating agent like phosphoryl chloride (POCl3) or

thionyl chloride (SOCl2) to yield 4-chloro-6,7-dimethoxy-2-methylquinazoline.

Scheme 2: Synthesis of the Amine Side Chain

Step 1: Synthesis of (R)-1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine.

This is a more complex fragment requiring a multi-step synthesis, likely involving a Suzuki or

other cross-coupling reaction to link the thiophene and phenyl rings, followed by the
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introduction of the ethylamine and dimethylaminomethyl moieties. The specific steps would

be detailed in the supplementary information of the primary publication.

Scheme 3: Final Coupling Reaction

The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro-6,7-

dimethoxy-2-methylquinazoline is reacted with (R)-1-(4-(2-

((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine in a suitable solvent such as

isopropanol or N,N-dimethylformamide (DMF) with a base like diisopropylethylamine

(DIPEA) to yield the final product, compound 22.

Quantitative Data
The following tables summarize the quantitative data for a selection of the quinazoline-based

SOS1 inhibitors from the primary discovery publication.

Table 1: In Vitro Potency of Quinazoline SOS1 Inhibitors

Compound

KRASG12C-
SOS1cat
Interaction IC50
(nM)[1][2]

SOS1-mediated
Nucleotide
Exchange (On-
assay) IC50 (nM)[1]
[2]

SOS1-mediated
Nucleotide
Exchange (Off-
assay) IC50 (nM)[1]
[2]

1 300 200 300

8 300 - -

12 100 - -

14 50 40 50

15 30 30 30

22 20 20 20

23 (BAY-293) 21 20 20

Sos1-IN-16 7.2 - -
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Table 2: Cellular Activity of Selected SOS1 Inhibitors

Compound
pERK Inhibition (K-562
cells) IC50 (nM)[1][2]

Antiproliferative Activity
(NCI-H358 cells) IC50 (µM)
[1][2]

14 290 2.9

15 180 2.1

22 180 2.5

23 (BAY-293) 180 3.0

Experimental Protocols
KRASG12C–SOS1cat Interaction Assay (FRET)
This assay measures the ability of a compound to disrupt the interaction between KRASG12C

and the catalytic domain of SOS1 (SOS1cat) using Förster Resonance Energy Transfer

(FRET).

Protein Preparation: Recombinant His-tagged KRASG12C (1-169) and GST-tagged

SOS1cat (564-1049) are expressed and purified.

Labeling: KRASG12C is labeled with a FRET donor (e.g., Lumi4-Tb cryptate) and SOS1cat

is labeled with a FRET acceptor (e.g., d2).

Assay Procedure:

Labeled KRASG12C and SOS1cat are incubated together in an assay buffer (e.g., 50 mM

HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA).

Test compounds are added at various concentrations.

The mixture is incubated to allow for binding to reach equilibrium.

The FRET signal is measured using a suitable plate reader (excitation at 337 nm,

emission at 620 nm and 665 nm).
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Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are

determined by fitting the data to a four-parameter logistic equation.[1][2]

SOS1-mediated Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP

for a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) on KRAS.

Protein and Nucleotide Preparation: Recombinant KRAS is pre-loaded with GDP.

Assay Procedure ("On-assay"):

KRAS-GDP is incubated with SOS1cat and the test compound.

The reaction is initiated by the addition of the fluorescent GTP analog.

The increase in fluorescence polarization upon binding of the fluorescent GTP analog to

KRAS is monitored over time.

Assay Procedure ("Off-assay"):

KRAS is pre-loaded with the fluorescent GTP analog.

The reaction is initiated by the addition of a large excess of unlabeled GTP in the presence

of SOS1cat and the test compound.

The decrease in fluorescence polarization as the fluorescent GTP analog is displaced is

monitored over time.

Data Analysis: The initial rates of nucleotide exchange are calculated, and IC50 values are

determined.[1][2]

Cellular pERK Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of ERK, a

downstream effector in the RAS signaling pathway, in a cellular context.
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Cell Culture: A suitable cell line (e.g., K-562, which has wild-type KRAS) is cultured under

standard conditions.

Compound Treatment: Cells are treated with various concentrations of the test compound for

a specified period.

Cell Lysis: Cells are lysed to extract total protein.

Western Blotting:

Protein concentrations are determined, and equal amounts of protein are separated by

SDS-PAGE.

Proteins are transferred to a PVDF membrane.

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK)

and total ERK.

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)

reagent. The band intensities for pERK and total ERK are quantified, and the ratio of pERK

to total ERK is calculated. IC50 values are determined from the dose-response curve.[1][2]

Visualizations
RAS/RAF/MEK/ERK Signaling Pathway
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Caption: The RAS/RAF/MEK/ERK signaling cascade initiated by SOS1.

Experimental Workflow for SOS1 Inhibitor Discovery
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Caption: Workflow for the discovery and optimization of SOS1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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